N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine is an organic compound characterized by the presence of two pyrazole rings and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine with 1-propyl-1H-pyrazol-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine: Shares the difluoroethyl group but lacks the additional pyrazole ring.
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-1H-pyrazol-4-amine: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H17F2N5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H17F2N5/c1-2-3-18-8-11(6-17-18)15-4-10-5-16-19(7-10)9-12(13)14/h5-8,12,15H,2-4,9H2,1H3 |
InChI Key |
GHELDIHPDTZBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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